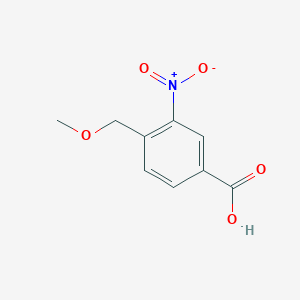

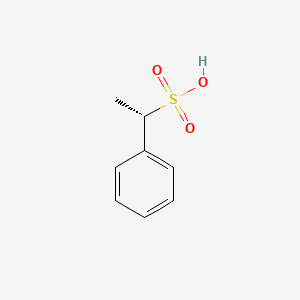

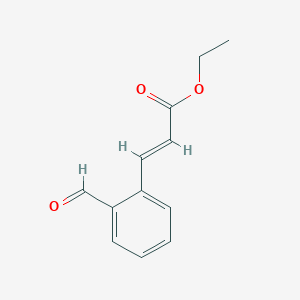

![molecular formula C9H11ClN4 B3161226 1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride CAS No. 869591-75-3](/img/structure/B3161226.png)

1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride

Overview

Description

“1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride”, involves several steps. In one study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

In the context of chemical reactions, 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that these compounds could be involved in a variety of chemical reactions that contribute to their biological activity.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” can be determined using various analytical techniques. For instance, the IR absorption spectra can provide information about the presence of certain functional groups .Scientific Research Applications

- A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against cancer cell lines. Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cells, with IC50 values ranging from 15.6 to 23.9 µM. Notably, certain compounds demonstrated improved IC50 values while sparing normal cells, making them promising candidates for further development as selective and potent anticancer molecules .

- The compound has been successfully incorporated as a redox-active linker in coordination frameworks based on Mn(II) and Cu(II). Spectroelectrochemical studies provided insights into its redox properties, which are crucial for applications in materials science and catalysis .

- A 3D coordination polymer derived from this compound was synthesized and characterized. The framework, {[Co2(μ-OH2)(TTPA)(DTDN)2·DMF]·H2O}, exhibited interesting redox properties. Solid-state electrochemical and spectroelectrochemical data were used to elucidate its behavior, contributing to the understanding of redox-active materials .

Anticancer Properties

Redox-Active Linker in Coordination Frameworks

Solid-State Electrochemistry

Future Directions

The future directions for research on “1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit anticancer activities . These compounds often target rapidly proliferating cells, including cancer cells .

Mode of Action

Compounds with a similar 1,2,4-triazole structure have been found to inhibit the proliferation of cancer cells by inducing apoptosis . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar compounds have been shown to affect the biosynthesis of strigolactone, a plant hormone . In the context of cancer, these compounds may interfere with cell proliferation and survival pathways, leading to apoptosis .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds has been noted to improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory activities against certain cancer cell lines . They have been found to induce apoptosis in cancer cells, leading to a decrease in cell proliferation .

Action Environment

It’s worth noting that similar compounds have been reported to stabilize cu(i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the compound’s action may be influenced by the presence of certain ions in the environment.

properties

IUPAC Name |

[2-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVACKLOQCRJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

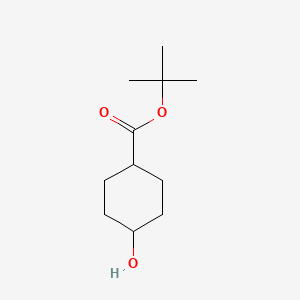

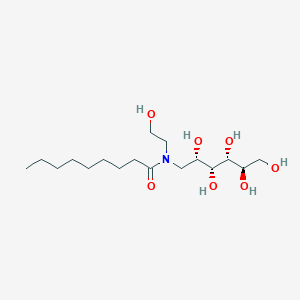

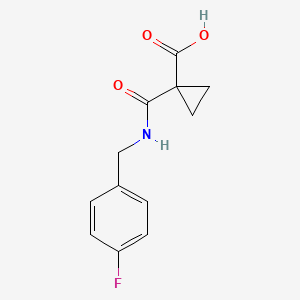

![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)

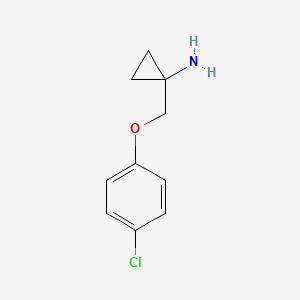

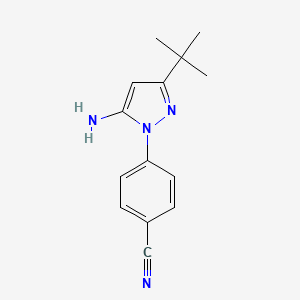

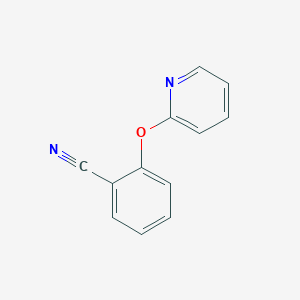

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)

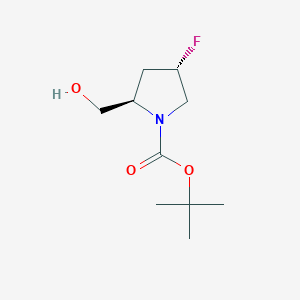

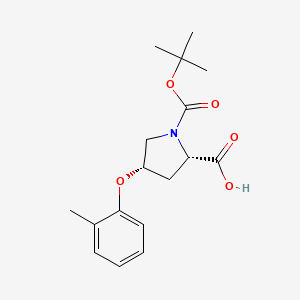

![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B3161192.png)